

Reasons for termination of the Selepressin SEPSIS-ACT trial

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Compound of Interest		
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Selepressin SEPSIS-ACT Trial: Technical Support Center

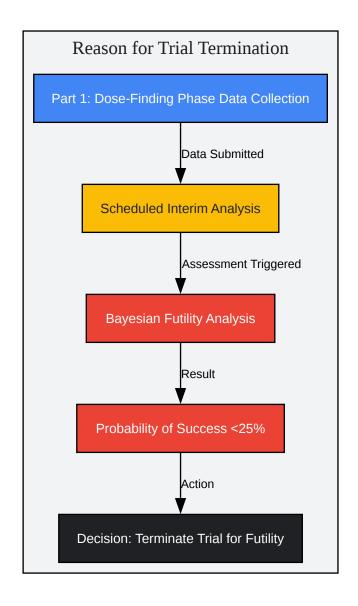
This technical support center provides detailed information for researchers, scientists, and drug development professionals regarding the termination of the **Selepressin** Evaluation Programme for Sepsis-induced Shock-Adaptive Clinical Trial (SEPSIS-ACT).

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the termination of the Selepressin SEPSIS-ACT trial?

The SEPSIS-ACT trial was terminated for futility at the conclusion of Part 1, the dose-finding stage.[1] An interim analysis determined that there was a low probability of the trial successfully meeting its primary endpoint if it were to proceed to the confirmatory second part.[2] In essence, the collected data indicated that **selepressin** was unlikely to show a significant benefit over the placebo.[1]





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Caption: Logical workflow leading to the SEPSIS-ACT trial's termination for futility.

Q2: How did **Selepressin** perform against the primary and secondary endpoints of the trial?

Selepressin did not demonstrate a statistically significant improvement in the primary endpoint or key secondary endpoints when compared to the placebo group.[1][3] Among patients with septic shock who were already receiving norepinephrine, the administration of **selepressin** did not lead to a significant improvement in vasopressor- and ventilator-free days within a 30-day period.[1][4]



Table 1: Primary and Key Secondary Endpoint Results

Endpoint	Selepressin Group (n=562)	Placebo Group (n=266)	Difference (95% CI)	P-Value
Primary: Ventilator- & Vasopressor- Free Days	15.0 days	14.5 days	0.6 (-1.3 to 2.4)	.30
Secondary: 90- Day Mortality	40.6%	39.4%	1.1% (-6.5% to 8.8%)	.77
Secondary: Kidney Replacement Therapy-Free Days	18.5 days	18.2 days	0.3 (-2.1 to 2.6)	.85
Secondary: ICU- Free Days	12.6 days	12.2 days	0.5 (-1.2 to 2.2)	.41
Data sourced from the SEPSIS-ACT randomized clinical trial results.[1][3]				

Q3: Were there any significant safety concerns associated with **Selepressin** in the trial?

The rates of adverse events were comparable between the **selepressin** and placebo groups, suggesting no major safety concerns that would have independently led to the trial's termination.[1][3]

Table 2: Incidence of Selected Adverse Events



Adverse Event	Selepressin Group (%)	Placebo Group (%)
Cardiac Arrhythmias	27.9%	25.2%
Cardiac Ischemia	6.6%	5.6%
Mesenteric Ischemia	3.2%	2.6%
Peripheral Ischemia	2.3%	2.3%
Data sourced from the SEPSIS-ACT randomized clinical trial results.[1][3]		

Troubleshooting and Experimental Design

Q4: My research focuses on non-catecholaminergic vasopressors. Why might **Selepressin** have failed to show benefit despite a targeted mechanism of action and promising preclinical data?

The discrepancy between promising preclinical results and the SEPSIS-ACT trial outcome highlights several challenges in septic shock research:

- Complexity of Septic Shock: Sepsis is a heterogeneous syndrome.[5] A single-pathway intervention may not be sufficient to alter the complex pathophysiology involving vasodilation, inflammation, and capillary leakage.[5]
- Endpoint Selection: The primary endpoint, ventilator- and vasopressor-free days, is a composite outcome. While clinically relevant, it may not be sensitive enough to detect subtle but important physiological effects of the drug.[2]
- Timing of Intervention: Patients in the trial had been receiving norepinephrine for a median of 8 hours before the study drug was initiated.[5] This delay might have limited the potential benefit of an earlier intervention aimed at mitigating vascular leakage and vasodilation.[5]
- Physiological vs. Clinical Outcomes: While selepressin did show some expected physiological effects, such as reducing the required dose of norepinephrine, this did not



translate into improved patient-centered outcomes like mortality or days free of organ support.[6]

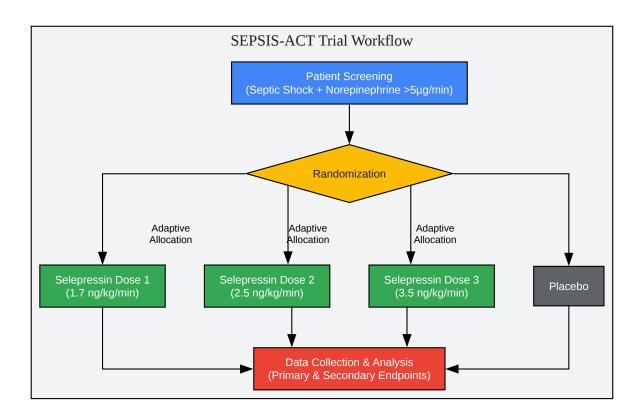
Experimental Protocols and Methodologies

Q5: What was the experimental design of the SEPSIS-ACT trial?

The SEPSIS-ACT study was a blinded, randomized, placebo-controlled, two-part, adaptive phase 2b/3 clinical trial.[2][7]

- Participants: The trial enrolled adult patients with septic shock who required norepinephrine infusions of more than 5 μ g/min to maintain adequate blood pressure.[1][3]
- Design:
 - Part 1 (Dose-Finding): This was an adaptive phase designed to identify the optimal dosing regimen of selepressin. It utilized a Bayesian algorithm to adjust randomization probabilities, allocating more patients to better-performing dose groups.[8] The trial began with three selepressin dosing regimens (starting infusion rates of 1.7, 2.5, and 3.5 ng/kg/min) versus a placebo.[1]
 - Part 2 (Confirmation): This part was planned to be a traditional 1:1 randomized comparison of the best-performing dose from Part 1 against a placebo, with a minimum of 1,000 patients. The trial was stopped before this phase began.[1]
- Intervention: **Selepressin** or placebo was administered as a continuous infusion and titrated based on hemodynamic parameters.[1][8]
- Primary Outcome: The primary endpoint was the number of ventilator- and vasopressor-free days within 30 days of starting the study drug.[1][7] For patients who died within 30 days, this value was assigned as zero.[7]





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Caption: High-level experimental workflow for Part 1 of the SEPSIS-ACT trial.

Q6: What is the signaling pathway of **Selepressin**?

Selepressin is a selective agonist for the vasopressin V1a receptor (AVPR1A).[6][9] The V1a receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to vasoconstriction.[10][11][12]

- Binding: **Selepressin** binds to the V1a receptor on vascular smooth muscle cells.[12][13]
- G-Protein Activation: This binding activates the associated Gq/11 heterotrimeric G-protein.
 [12][14]
- Downstream Cascade: The activated Gq protein stimulates phospholipase C (PLC).[12][14]

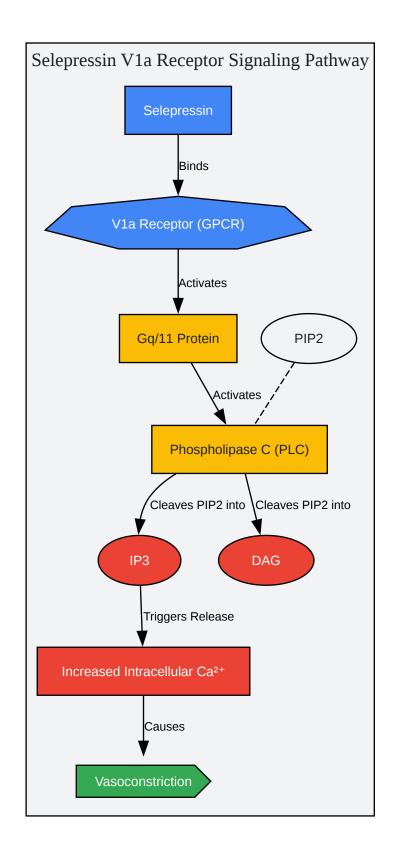






- Second Messengers: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).[10]
- Calcium Release: IP3 triggers the release of calcium ions (Ca2+) from intracellular stores,
 leading to a rapid increase in cytosolic calcium concentration.[10]
- Cellular Response: The elevated intracellular calcium promotes the contraction of smooth muscle cells, resulting in vasoconstriction and an increase in blood pressure.[10]





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Caption: Simplified signaling cascade initiated by **Selepressin** binding to the V1a receptor.



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